N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Overview
Description
Synthesis Analysis
The synthesis of related trifluoroacetamide compounds involves several steps, including direct fluorination, trifluoroacetylation, and reactions with nucleophiles. For example, perfluoro-[N-(4-pyridyl)acetamide], a compound with a somewhat similar functional group, is synthesized through direct fluorination of its sodium salt precursor. This method highlights the complexity and the specific conditions required for incorporating the trifluoroacetamide moiety into organic compounds (Banks et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds containing trifluoroacetamide groups can be examined through techniques such as NMR and X-ray diffraction. These studies reveal the configuration and the stereochemical aspects of the molecule, providing insights into how the trifluoroacetamide group influences the overall molecular geometry and its reactivity (Negrebetsky et al., 2008).
Chemical Reactions and Properties
Trifluoroacetamide compounds participate in a variety of chemical reactions. They can serve as electrophilic fluorinating agents, indicating their potential in introducing fluorine atoms into organic molecules under mild conditions. Such reactivity is essential for the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Banks et al., 1996).
Scientific Research Applications
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Chiral Peptide Nucleic Acids (PNAs)
- Scientific Field : Biochemistry .
- Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied .
- Methods of Application : The synthesis, properties, and applications of these chiral PNAs have been explored .
- Results or Outcomes : PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .
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Amine-Modified Spherical Nanocellulose Aerogels
- Scientific Field : Material Science .
- Application Summary : The N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
- Methods of Application : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS. The impact of various parameters (time, temperature, AEAPMDS amount, solid-to-liquid ratio) on the properties of the as-prepared materials is systematically explored .
- Results or Outcomes : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
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Fabric Softeners/Surfactants
- Scientific Field : Textile Chemistry .
- Application Summary : AEEA is used as a building block for fabric softeners and surfactants . These substances make textiles less harsh, “softer”, or more pleasing to the touch .
- Methods of Application : AEEA is incorporated into the molecular structure of fabric softeners and surfactants during their synthesis .
- Results or Outcomes : The use of AEEA in these products improves their performance and enhances the tactile properties of treated textiles .
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Latex Paints
- Scientific Field : Paint Chemistry .
- Application Summary : AEEA is used in the production of latex paints . It acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
- Methods of Application : AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .
- Results or Outcomes : The use of AEEA in these paints improves their adhesion properties, particularly under damp conditions .
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Fuel/Lube Oil Additives
- Scientific Field : Petroleum Chemistry .
- Application Summary : AEEA is used in the production of fuel/lube oil additives .
- Methods of Application : AEEA is incorporated into the molecular structure of these additives during their synthesis .
- Results or Outcomes : The use of AEEA in these additives improves their performance and enhances the properties of the treated fuels and lubricants .
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Urethane Systems
- Scientific Field : Polymer Chemistry .
- Application Summary : AEEA is used in urethane systems . Via the pendent amino and hydroxy functionalities, AEEA is used in these systems .
- Methods of Application : AEEA is incorporated into the molecular structure of these systems during their synthesis .
- Results or Outcomes : The use of AEEA in these systems improves their performance and enhances their properties .
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Polycarboxylic Acids and Their Salts
- Scientific Field : Organic Chemistry .
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .
- Methods of Application : AEEA is incorporated into the molecular structure of these compounds during their synthesis .
- Results or Outcomes : The use of AEEA in these compounds improves their performance and enhances their properties .
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Chelating Agents
- Scientific Field : Coordination Chemistry .
- Application Summary : AEEA is used in the synthesis for chelating agents . Chelating agents are substances whose molecules can form several bonds to a single metal ion.
- Methods of Application : AEEA is incorporated into the molecular structure of these agents during their synthesis .
- Results or Outcomes : The use of AEEA in these agents improves their performance and enhances their properties .
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Maleimide-Functionalized Heparin Hydrogels
- Scientific Field : Biomedical Engineering .
- Application Summary : N-(2-Aminoethyl)maleimide has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems .
- Methods of Application : The amine group is introduced into the molecular structure of these hydrogels during their synthesis .
- Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these hydrogels improves their performance and enhances their properties .
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Radiotracers for Thiol-Mediated Protein Labelling
- Scientific Field : Biochemistry .
- Application Summary : N-(2-Aminoethyl)maleimide has been used in the development of radiotracers for thiol-mediated protein labelling .
- Methods of Application : The amine group is introduced into the molecular structure of these radiotracers during their synthesis .
- Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these radiotracers improves their performance and enhances their properties .
properties
IUPAC Name |
N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJWQJITKNQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969825 | |
Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |
CAS RN |
5458-14-0 | |
Record name | NSC23686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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